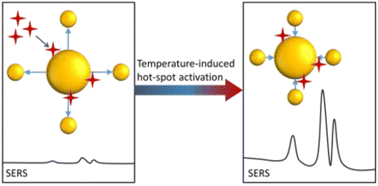Turning on hotspots: supracolloidal SERS probes made brilliant by an external activation mechanism†
Nanoscale Pub Date: 2023-11-02 DOI: 10.1039/D3NR05121H
Abstract
We achieved external activation of local hot-spot sites in supracolloidal assembly structures. The concept was demonstrated by boosting surface-enhanced Raman scattering (SERS) efficiency by one order of magnitude through a heating-induced process. Our approach involves assembling gold nanoparticles with distinct dimensions, i.e. 16 and 80 nm, into well-defined planet–satellite-type arrangement structures using thermoresponsive (poly(N-isopropylacrylamide)) star polymer linkers. Insights into the assembly process were obtained by calculations within the Derjaguin–Landau–Verwey–Overbeek (DLVO) theory framework. We observe one order of magnitude increase in SERS enhancement by a heating-induced volume-phase transition. This magnification aligns with simulations run using the finite-difference time-domain (FDTD) method. The implications of this adaptive supracolloidal concept are twofold: Firstly, our approach bypasses limitations of existing systems that are associated with the limited accessibility of electromagnetic hot-spot sites in strongly coupled, static assemblies of plasmonic nanoparticles, by providing the capability of dynamic hot-spot re-configuration. Second, these externally activated probes offer promising opportunities for the development of messenger materials and associated sensing strategies.


Recommended Literature
- [1] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [2] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [3] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [4] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†
- [5] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [6] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [7] Front cover
- [8] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [9] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [10] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†

Journal Name:Nanoscale
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









